molecular formula C16H20BNO4 B12965576 3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Cat. No.: B12965576
M. Wt: 301.1 g/mol
InChI Key: NTPYCMVSOVYGGU-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is notable for its unique structure, which includes an amino group, a methyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the chromenone core is achieved using nitric acid, and the resulting nitro compound is reduced to the amino derivative using hydrogenation or a reducing agent like tin(II) chloride.

    Boronate Ester Formation: The boronate ester group is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated chromenone derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Properties

Molecular Formula

C16H20BNO4

Molecular Weight

301.1 g/mol

IUPAC Name

3-amino-8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one

InChI

InChI=1S/C16H20BNO4/c1-9-11(17-21-15(2,3)16(4,5)22-17)7-6-10-8-12(18)14(19)20-13(9)10/h6-8H,18H2,1-5H3

InChI Key

NTPYCMVSOVYGGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=C(C(=O)O3)N)C

Origin of Product

United States

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